

Carbostyril 165: Application Notes and Protocols for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbostyril 165, also known as 7-dimethylamino-4-methyl-2(1H)-quinolinone, is a fluorescent dye notable for its electronically neutral character.[1] This characteristic makes it a valuable tool for labeling biomolecules without significantly altering their native charge, which can be critical for preserving biological function and minimizing non-specific interactions. Carbostyril 165 is particularly useful for applications requiring a blue-violet fluorescent probe. This document provides detailed application notes and experimental protocols for the use of Carbostyril 165 as a fluorescent label for various biomolecules.

Photophysical and Chemical Properties

A comprehensive understanding of the photophysical properties of a fluorescent label is essential for its effective use in quantitative and qualitative biological assays. While specific data for **Carbostyril 165** is not extensively published in a consolidated datasheet, the following table summarizes its known properties and includes estimated values based on structurally similar quinolinone derivatives. Researchers are strongly encouraged to perform their own characterization for precise quantitative studies.



Property	Value	Notes
Chemical Name	7-(dimethylamino)-4-methyl- 2(1H)-quinolinone	
Molecular Formula	C12H14N2O	[2]
Molecular Weight	202.25 g/mol	[2]
Excitation Maximum (\(\lambda\)ex)	351 / 364 nm	[1]
Emission Maximum (λem)	>400 nm	[1]
Molar Extinction Coefficient (ε)	Not explicitly found for Carbostyril 165. For a similar derivative, 7- (diethylamino)quinolin-2(1H)- one-3-carbaldehyde, ε is 4.0 x 10 ⁴ L mol ⁻¹ cm ⁻¹ .[3]	This value is an estimate and should be determined experimentally for Carbostyril 165.
Fluorescence Quantum Yield (Φ)	Not explicitly found for Carbostyril 165. For other carbostyril derivatives, quantum yields are typically at least 0.1.[4] For a similar derivative, 7- (diethylamino)quinolin-2(1H)- one-3-carbaldehyde, the quantum yield is reported to increase upon complexation. [3]	The quantum yield is highly dependent on the local environment.
Fluorescence Lifetime (τ)	Not explicitly found for Carbostyril 165. The lifetime of a fluorophore is the average time it spends in the excited state.[5]	This property is crucial for advanced fluorescence applications like Fluorescence Lifetime Imaging (FLIM).[6]
Solubility	Soluble in DMSO	[7]
Reactivity	Available with reactive moieties (e.g., NHS ester) for	The NHS ester is the most common reactive group for



	covalent labeling of primary amines.	labeling proteins and other biomolecules.
Photostability	Not explicitly found for Carbostyril 165.	It is recommended to perform photostability testing for specific experimental conditions.[8]

Applications in Biomolecule Labeling

Carbostyril 165, when functionalized with a reactive group such as an N-hydroxysuccinimide (NHS) ester, can be covalently attached to primary amino groups (-NH₂) present in biomolecules. This makes it a versatile label for:

- Proteins and Antibodies: Labeling of lysine residues and the N-terminus for use in immunoassays, fluorescence microscopy, and flow cytometry.
- Peptides: Fluorescent tagging for studying peptide-protein interactions and cellular uptake.
- Amino-modified Nucleic Acids: Labeling of oligonucleotides for applications in fluorescence in situ hybridization (FISH) and other nucleic acid detection methods.

Experimental Protocols

The following are detailed protocols for labeling proteins (specifically antibodies) and aminomodified oligonucleotides with **Carbostyril 165** NHS ester. These are general protocols and may require optimization for specific biomolecules and applications.

Protocol 1: Labeling of Proteins (e.g., Antibodies) with Carbostyril 165 NHS Ester

This protocol describes the covalent conjugation of **Carbostyril 165** NHS ester to primary amines on a target protein.

Materials:

Carbostyril 165 NHS ester



- Protein/antibody to be labeled (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

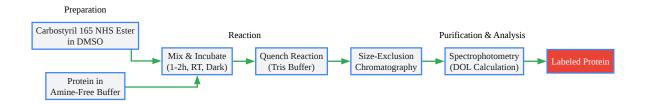
Procedure:

- Prepare Protein Solution:
 - Dissolve the protein/antibody in the Labeling Buffer at a concentration of 1-10 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
- Prepare Carbostyril 165 NHS Ester Stock Solution:
 - Immediately before use, dissolve the Carbostyril 165 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Calculate the required volume of the dye stock solution. A molar excess of the dye to the
 protein is typically used. A starting point is a 10:1 to 20:1 molar ratio of dye to protein. The
 optimal ratio should be determined experimentally.
 - Add the calculated volume of the Carbostyril 165 NHS ester stock solution to the protein solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quench Reaction:



- Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
- Incubate for an additional 30 minutes at room temperature.
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye and byproducts using a sizeexclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the fractions containing the labeled protein (the first colored band to elute).
- Characterization of the Conjugate:
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of Carbostyril 165 (around 364 nm).
 - Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This requires the molar extinction coefficient of both the protein and Carbostyril 165.

Workflow for Protein Labeling with Carbostyril 165 NHS Ester:



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Caption: Workflow for labeling proteins with **Carbostyril 165** NHS ester.



Protocol 2: Labeling of Amino-Modified Oligonucleotides with Carbostyril 165 NHS Ester

This protocol outlines the procedure for labeling an oligonucleotide that has been synthesized with a primary amine modification.

Materials:

- Carbostyril 165 NHS ester
- · Amino-modified oligonucleotide
- Anhydrous Dimethylformamide (DMF) or DMSO
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
- 3 M Sodium Acetate, pH 5.2
- Ethanol (ice-cold)
- Nuclease-free water
- · HPLC system for purification

Procedure:

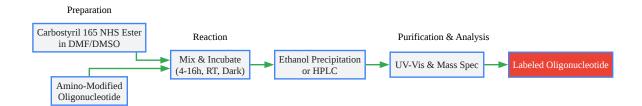
- Prepare Oligonucleotide Solution:
 - Dissolve the amino-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mM.
- Prepare Carbostyril 165 NHS Ester Stock Solution:
 - Immediately before use, dissolve the Carbostyril 165 NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
- Labeling Reaction:

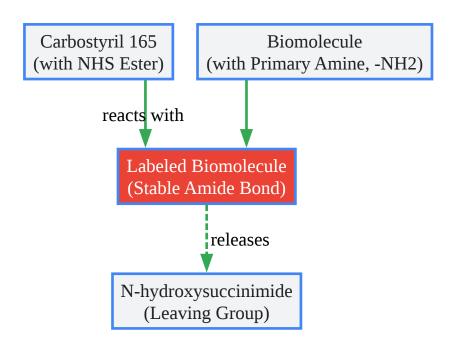


- Add a 20-50 fold molar excess of the Carbostyril 165 NHS ester stock solution to the oligonucleotide solution.
- Vortex briefly and incubate the reaction for 4-16 hours at room temperature in the dark.
- Purify the Labeled Oligonucleotide:
 - Ethanol Precipitation:
 - Add 1/10th volume of 3 M Sodium Acetate, pH 5.2 to the reaction mixture.
 - Add 3 volumes of ice-cold ethanol.
 - Incubate at -20°C for at least 1 hour.
 - Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
 - Carefully decant the supernatant.
 - Wash the pellet with 70% ethanol and centrifuge again.
 - Air-dry the pellet and resuspend in nuclease-free water.
 - HPLC Purification:
 - For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC. This will effectively separate the labeled product from the unlabeled oligonucleotide and free dye.
- Characterization of the Labeled Oligonucleotide:
 - Confirm successful labeling by UV-Vis spectrophotometry, looking for the absorbance peaks of both the oligonucleotide (around 260 nm) and Carbostyril 165 (around 364 nm).
 - Mass spectrometry can be used to confirm the covalent attachment of the dye.

Workflow for Oligonucleotide Labeling with Carbostyril 165 NHS Ester:







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- To cite this document: BenchChem. [Carbostyril 165: Application Notes and Protocols for Biomolecule Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606466#carbostyril-165-as-a-fluorescent-label-for-biomolecules]

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